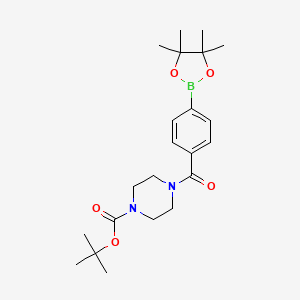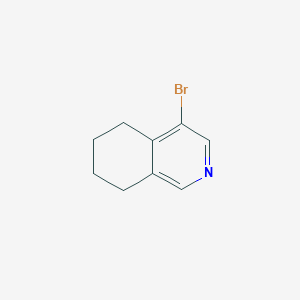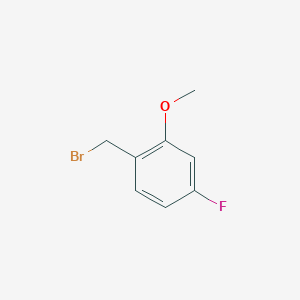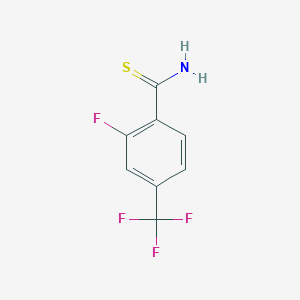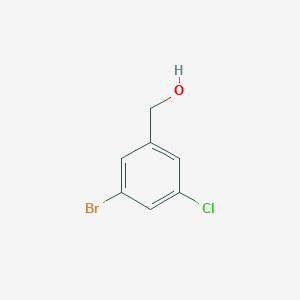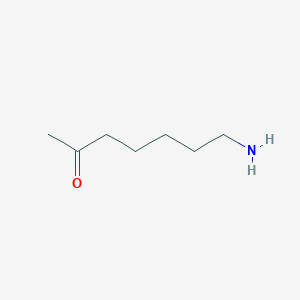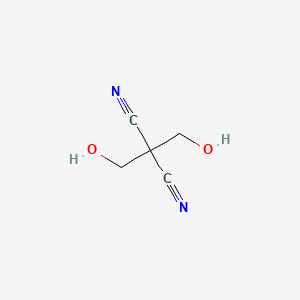
5-(Aminomethyl)indolin-2-one
Übersicht
Beschreibung
5-(Aminomethyl)indolin-2-one is a compound that is used in various fields of research . It is a part of the indolin-2-one family of compounds, which are known for their versatility and wide range of applications .
Synthesis Analysis
Indolin-2-one derivatives have been synthesized for various purposes. For instance, one study synthesized three series of indolin-2-one derivatives incorporating 1-benzyl-1H-1,2,3-triazole moiety . Another study reported the synthesis of ortho- and meta-substituted indolin-2-one derivatives .Molecular Structure Analysis
The molecular formula of 5-(Aminomethyl)indolin-2-one hydrochloride is C9H11ClN2O . The InChI code is 1S/C9H10N2O.ClH/c10-5-6-1-2-8-7 (3-6)4-9 (12)11-8;/h1-4,11-12H,5,10H2;1H .Chemical Reactions Analysis
Indoles, including indolin-2-one derivatives, are versatile nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are known for their diverse biological activities and are often used in the synthesis of various heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Anti-HIV Activity
“5-(Aminomethyl)indolin-2-one” derivatives have been studied for their potential as anti-HIV agents. Molecular docking studies suggest that these compounds could play a role in the treatment or prevention of HIV-1 .
Anti-inflammatory Activity
Research indicates that certain “5-(Aminomethyl)indolin-2-one” derivatives exhibit significant anti-inflammatory properties. This makes them candidates for further research in developing new anti-inflammatory drugs .
Central Nervous System Effects
Indolin-2-one derivatives are known to cross the blood-brain barrier and can have inhibitory effects on the central nervous system (CNS). They may cause sedation at low doses and more severe effects like coma at high doses .
Anticancer Potential
The indolin-2-one scaffold is considered a promising pharmacophore for binding to ATP active pockets of VEGFR-2, which is significant in cancer treatment strategies .
Antibacterial Activity
Indolin-2-one derivatives have been synthesized and found to possess antibacterial activity. This opens up possibilities for their use as new antibacterial agents, especially with increasing antibiotic resistance .
Kinase Inhibitory Activity
These compounds have shown potential in kinase inhibitory activity, which is crucial in regulating various cellular processes. This activity makes them relevant in the context of cancer and other diseases where kinase signaling is disrupted .
Wirkmechanismus
Target of Action
The primary target of 5-(Aminomethyl)indolin-2-one is Topoisomerase IV subunit B (parE) . This enzyme plays a crucial role in DNA replication, making it a valuable target for antibacterial agents .
Mode of Action
5-(Aminomethyl)indolin-2-one interacts with its target, Topoisomerase IV, inhibiting its function . This compound exhibits a dual mode of action. Firstly, it directly inhibits Topoisomerase IV, an essential enzyme for DNA replication . Secondly, it undergoes reductive bioactivation, leading to the formation of damaging reactive species .
Biochemical Pathways
It’s known that indole derivatives, which include 5-(aminomethyl)indolin-2-one, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-(Aminomethyl)indolin-2-one may affect a variety of biochemical pathways.
Pharmacokinetics
Indole derivatives, including 5-(aminomethyl)indolin-2-one, have been found to cross the blood-brain barrier, suggesting good bioavailability .
Result of Action
The inhibition of Topoisomerase IV by 5-(Aminomethyl)indolin-2-one leads to the disruption of DNA replication, resulting in the death of bacterial cells . This compound has shown remarkable antibacterial activities against various strains, including MRSA ATCC 33591 .
Action Environment
The action, efficacy, and stability of 5-(Aminomethyl)indolin-2-one can be influenced by various environmental factors. For instance, the presence of oxygen can affect the reductive bioactivation process, which is part of its mode of action . .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(aminomethyl)-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-6-1-2-8-7(3-6)4-9(12)11-8/h1-3H,4-5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYLTTPCTDJAMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CN)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591924 | |
| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
220904-92-7 | |
| Record name | 5-(Aminomethyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Bromobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B1287050.png)
